4-Bromo-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
4-Bromo-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound with the molecular formula C19H20BrFN2O. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a piperazine ring substituted with a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-Bromo-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves multiple steps. One common method starts with the bromination of 2-fluorobenzophenone, followed by the introduction of the piperazine ring through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one atom or group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired effect, whether it be inhibition, activation, or modulation of a particular pathway.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone
- 4-Bromo-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone
Uniqueness
4-Bromo-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications, making it a valuable tool in scientific research.
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBKUZOKOJPCNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643890 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-18-0 |
Source
|
Record name | Methanone, (4-bromo-2-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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